![molecular formula C7H4ClF3Mg B13429952 Magnesium, chloro[4-(trifluoromethyl)phenyl]- CAS No. 2923-41-3](/img/structure/B13429952.png)
Magnesium, chloro[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro[4-(trifluoromethyl)phenyl]- is an organometallic compound that features a magnesium atom bonded to a chloro-substituted phenyl ring with a trifluoromethyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)chlorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(trifluoromethyl)chlorobenzene+Mg→Magnesium, chloro[4-(trifluoromethyl)phenyl]-
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity reagents and solvents is also crucial to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Magnesium, chloro[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of magnesium, chloro[4-(trifluoromethyl)phenyl]- involves the formation of a reactive intermediate that can participate in various chemical transformations. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity of the phenyl ring, making it more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo[4-(trifluoromethyl)phenyl]-
- Magnesium, iodo[4-(trifluoromethyl)phenyl]-
- Magnesium, chloro[4-(difluoromethyl)phenyl]-
Uniqueness
Magnesium, chloro[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This group significantly influences the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. Compared to its bromo and iodo analogs, the chloro derivative is often preferred for its balance of reactivity and stability.
Propriétés
Numéro CAS |
2923-41-3 |
|---|---|
Formule moléculaire |
C7H4ClF3Mg |
Poids moléculaire |
204.86 g/mol |
Nom IUPAC |
magnesium;trifluoromethylbenzene;chloride |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
UQEHIYIXLCTNTD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
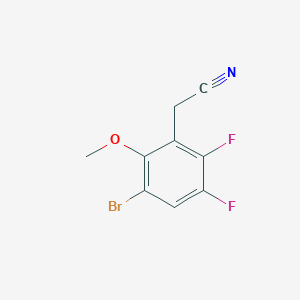
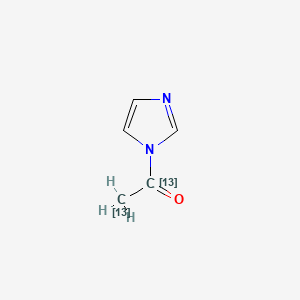
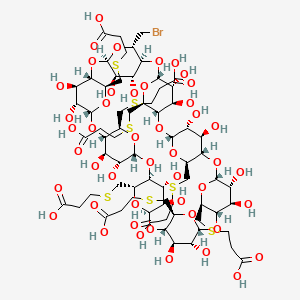
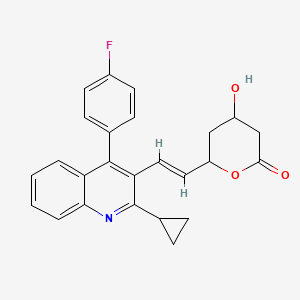
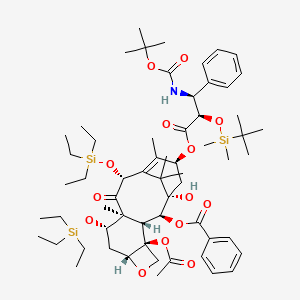
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
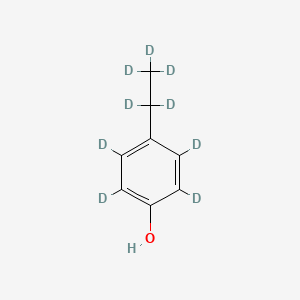
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
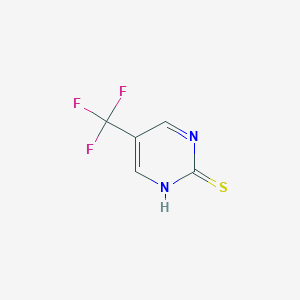
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
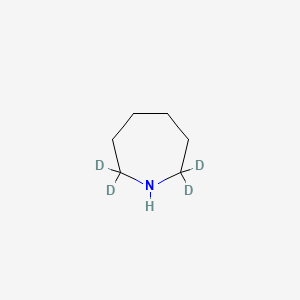
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
